molecular formula C7H5ClO2 B073872 Salicyloyl chloride CAS No. 1441-87-8

Salicyloyl chloride

Cat. No. B073872
CAS RN: 1441-87-8
M. Wt: 156.56 g/mol
InChI Key: DVIHKVWYFXLBEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Salicyloyl chloride can be synthesized through several methods, including the reaction of salicylic acid with thionyl chloride or oxalyl chloride. A sustainable method involves using near-equimolar amounts of carboxylic acid and oxalyl chloride in the presence of catalytic amounts of DMF at room temperature, achieving nearly full conversions into acid chlorides within 1 to 3 minutes (Movsisyan et al., 2016).

Molecular Structure Analysis

Salicyloyl chloride's molecular structure is characterized by the presence of a reactive acyl chloride group attached to a salicylic moiety. This structure confers high reactivity, making it a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

Salicyloyl chloride reacts with phenylacetylene under palladium catalysis to form o-hydroxyphenyl phenylalkynyl ketone, demonstrating its utility in forming complex organic molecules (An et al., 1990). Additionally, it has been employed as an acyl radical precursor in visible-light photocatalysis for the synthesis of valuable heterocyclic compounds, highlighting its versatility in modern synthetic methodologies (Xu et al., 2017).

Scientific Research Applications

  • Synthesis of Aurone and Aldehydes : Salicyloyl chloride reacts with phenylacetylene to form o-hydroxyphenyl phenylalkynyl ketone, which further cyclizes to aurone under a palladium catalyst. It's also used in the high-yield synthesis of salicylaldehyde through hydrogenation (An, Catellani, & Chiusoli, 1990); (Amakasu & Sato, 1967).

  • Plant Growth and Stress Tolerance : Research on salicylic acid (SA), derived from salicyloyl chloride, reveals its significant role in enhancing plant tolerance to salinity and promoting growth in various plants like tomato, cucumber, and cotton (Stevens, Senaratna, & Sivasithamparam, 2006); (Yıldırım, Turan, & Guvenc, 2008); (Heidari, Moradi, Armin, & Amerian, 2022).

  • Synthesis of Chemical Compounds : It is used for synthesizing compounds like N,N'-bis(salicyloyl)sebacic acid dihydrazide and substituted benzoxazolinones, proving its utility in organic synthesis (Gao Qing-jiao, 2009); (Laus, Kahlenberg, Wurst, Nerdinger, & Schottenberger, 2011).

  • Studying Disinfection Byproducts : Research includes understanding how aqueous chlorinating and brominating agents react with salicylic acid, which is vital for analyzing disinfection byproducts in water treatment (Broadwater, Swanson, & Sivey, 2018).

  • Thermal Stability Research : Studies on N,N′-bis(2-salicyloyl)isophthalic acid dihydrazide and N,N′-bis(2-salicyloyl)terephthalic acid dihydrazide focus on their synthesis and thermal stability, useful in materials science (Liu Zhi-jia, 2010).

  • Drug Delivery Systems : Salicyloyl chloride derivatives are explored in the development of novel drug delivery systems, like pH-sensitive hydrogels for colon-specific drug delivery (Mahkam, 2010).

  • Improving Plant Health and Yield : Its application in the form of SA has been shown to improve growth, ornamental characteristics, and stress tolerance in plants like calendula and wheat under salt stress conditions (Bayat, Alirezaie, & Neamati, 2012); (Ghafoor, Ali, & Malik, 2020).

  • Electrochemical Applications : Salicyloyl chloride derivatives, like salicylic acid, are used in the development of membrane electrodes for selective ion detection, illustrating its application in analytical chemistry (Shahrokhian, Hamzehloei, & Bagherzadeh, 2002).

Safety And Hazards

Salicyloyl chloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and protective clothing should be worn. In case of accidental release, avoid breathing mist, gas, or vapours, and use personal protective equipment .

properties

IUPAC Name

2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIHKVWYFXLBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162616
Record name Salicyloyl chloride
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Salicyloyl chloride

CAS RN

1441-87-8
Record name 2-Hydroxybenzoyl chloride
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Record name Salicyloyl chloride
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Record name Salicyloyl chloride
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Record name Salicyloyl chloride
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Record name SALICYLOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

In the first step, salicylic acid is mixed with thionyl (or oxalyl) halide, most preferably chloride, (molar ratio in the general range of from 1:1 to 2:1) in an anhydrous, typically non-polar, solvent, in the presence of pyridine catalyst, at a temperature of from 20 to 45° C. for 0.5-2 hours. At the end of this reaction, salicylic acid chloride id obtained. Optionally, the solvent is distilled at least partially.
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Synthesis routes and methods II

Procedure details

2-Hydroxy benzoic acid (1 g, 7.2 mmol) is dissolved in DCM (14 mL). To this mixture, thionyl chloride (1.57 mL, 22 mmol) and a catalytic amount of dry DMF are added. The resulting mixture is heated to 60° C. overnight, after which the resulting mixture is evaporated to give the desired product that is used as such.
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Synthesis routes and methods III

Procedure details

Add 11.8 g of oxalyl chloride dissolved in 25 ml of benzene to a suspension of 6.91 g of salicylic acid and 125 ml of benzene over a period of 20 minutes. Heat the mixture for about 14 hours, cool and evaporate the solvent to give 2-hydroxybenzenecarbonyl chloride as an oil. The crude product can be used directly in the subsequent step.
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Synthesis routes and methods IV

Procedure details

Into a clean, dry three necked round bottomed flask were charged one equivalent of salicylic acid, 50 mls is of anhydrous toluene and a few drops of pyridine catalyst. The flask was equipped with a stir bar, thermometer and an addition funnel. Into the addition funnel was charged one equivalent of thionyl chloride in a few mls of toluene. The contents of the reaction flask were heated to 40° C. under a nitrogen blanket before the thionyl chloride solution was added slowly. Once the addition was complete, the reaction proceeded at 40-45° C. for several hours or until the reaction mixture was homogeneous. Upon completion of the reaction, any unreacted thionyl chloride was removed under vacuum.
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Synthesis routes and methods V

Procedure details

WO2010023685 of Matrix describes the process for the preparation of Deferasirox as shown in scheme III. The process comprises the Salicylic acid reacted with thionyl chloride in the presence of solvent to give salicyloyl chloride, which is reacted with salicylamide to give 2-(2-hydroxyphenyl)-benz[1,3]-oxazine-4-one, then it is condensed with 4-hydrazino benzoic acid to give deferasirox.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
F Toribio, J Catalan, F Amat… - The Journal of Physical …, 1983 - ACS Publications
The multiple fluorescence emission spectra, excitation spectra, and lifetime of isopropyl salicylate, tert-butyl salicylate, and salicyloyl chloride have been analyzed in the gas phase …
Number of citations: 85 pubs.acs.org
Z An, M Catellani, GP Chiusoli - Journal of organometallic chemistry, 1990 - Elsevier
… The reason why the synthesis of aurone from salicyloyl chloride … competition with the reaction of salicyloyl chloride with itself, and … In conclusion the use of salicyloyl chloride in palladium-…
Number of citations: 40 www.sciencedirect.com
T Amakasu, K Sato - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… Recently Wilson9) reported the quantitative formation of salicyloyl chloride directly through the … While the catalytic hydrogenation of salicyloyl chloride (IIa, R=H) in a refluxing xylene solu…
Number of citations: 25 www.journal.csj.jp
U Reichman, CK Chu, I Wempen… - Journal of …, 1976 - Wiley Online Library
… Treatment of i/'-isocytidine with either a-aeeloxyisobutyryl chloride or salicyloyl chloride in acetonitrile afforded the acylated anhydronucleoside. Deacylation of the product with methanol…
Number of citations: 20 onlinelibrary.wiley.com
AK Brel', SV Lisina - Russian Journal of Organic Chemistry, 2019 - Springer
… In this connection, to prepare the target compounds, we studied the reactions of salicyloyl chloride and acetyl salicyloyl chloride with imidazole in different solvents. Presumably, under …
Number of citations: 2 link.springer.com
KAIA JENSEN, G BLOK - actachemscand.org
… be prepared by reaction of salicyloyl chloride or acetylsalicyloyl chloride with heterocyclic … with the condensation of 2-aminopyridine with 4-nitrosalicyloyl chloride or with 2-acetoxy-4-…
Number of citations: 2 actachemscand.org
AN Nesmeyanov, NS Kochetkova… - Bulletin of the Academy …, 1962 - Springer
… In the present work we also prepared o-hydroxybenzoylferrocene by the condensation of salicyloyl chloride with ferrocene in presence of aluminum chloride in methylene chloride …
Number of citations: 3 link.springer.com
N Latif, NS Girgis, FM Assad… - Liebigs Annalen der …, 1985 - Wiley Online Library
… 5-(2-Nitroethenyl)salicyloyl chloride (2 b) condenses with anilines affording the anilides 3a-h. The compound 3a reacts with isocyanates to give the corresponding carbarnates 5a-c, …
UA Hasanova, ZO Gakhramanova… - Azerbaijan Journal of … - researchgate.net
… At first, we synthesized salicyloyl chloride and in the second step N, N'-((ethane-1, 2-diylbis (oxy)) bis (ethane-2, 1diyl) bis (2-hydroxybenzamide) was synthesized (fig. 1.). In third step of …
Number of citations: 0 www.researchgate.net
A Takeshi, S Kikumasa - Bulletin of the Chemical Society of Japan, 1967 - cir.nii.ac.jp
… The catalytic hydrogenation of salicyloyl chloride at a mild temperature gave a high yield of salicylaldehyde. A similar partial reduction of substituted salicyloyl chlorides provided the …
Number of citations: 2 cir.nii.ac.jp

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